![molecular formula C13H24N2O3 B14895370 Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate CAS No. 1445950-81-1](/img/structure/B14895370.png)
Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[45]decane-2-carboxylate is a complex organic compound characterized by its spirocyclic structure This compound is notable for its unique configuration, which includes a spiro junction between a five-membered and a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[45]decane-2-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the spirocyclic structure or to introduce additional functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Its derivatives are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The presence of the amino group and the oxa-bridge further influences the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl (5R,9S)-9-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Uniqueness
Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[45]decane-2-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and an oxa-bridge
Propriétés
Numéro CAS |
1445950-81-1 |
|---|---|
Formule moléculaire |
C13H24N2O3 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-5-13(9-15)8-10(14)4-7-17-13/h10H,4-9,14H2,1-3H3/t10-,13-/m1/s1 |
Clé InChI |
RBVRAVQFMPWVAY-ZWNOBZJWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@]2(C1)C[C@@H](CCO2)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(C1)CC(CCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




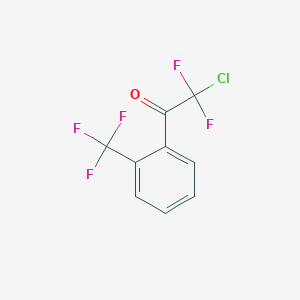
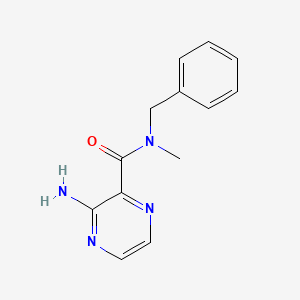
![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)
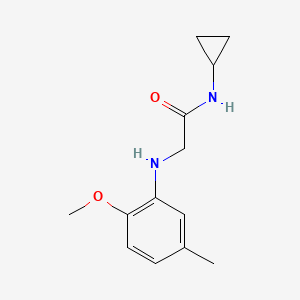
![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)
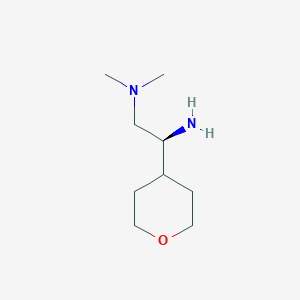
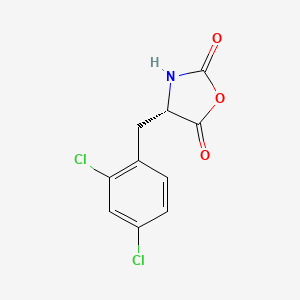
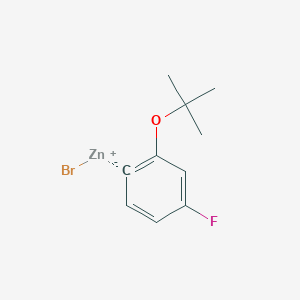
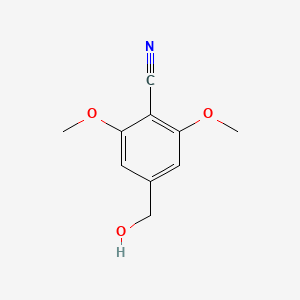
![exo-7-Boc-2-(cbz-amino)-7-azabicyclo[2.2.1]heptane](/img/structure/B14895339.png)
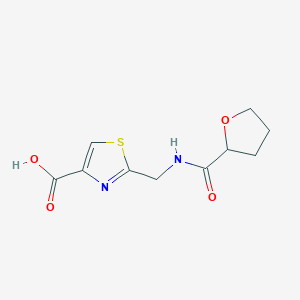
![6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine](/img/structure/B14895353.png)
